Cas no 1266883-50-4 (3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoic acid)

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid is a heterocyclic carboxylic acid derivative featuring an imidazopyridine core fused with a propanoic acid side chain. This structure confers versatility in synthetic applications, particularly in medicinal chemistry, where it serves as a key intermediate for the development of bioactive molecules. The imidazopyridine moiety is known for its pharmacological relevance, often contributing to binding affinity and selectivity in drug design. The propanoic acid group enhances solubility and provides a handle for further functionalization. Its stable yet reactive nature makes it suitable for coupling reactions, enabling the synthesis of complex scaffolds. This compound is valued for its potential in targeting central nervous system (CNS) disorders and other therapeutic areas.
3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoic acid structure
1266883-50-4 structure
Product Name:3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoic acid
CAS No:1266883-50-4
MF:C10H14N2O2
MW:194.230362415314
CID:5704039
PubChem ID:82112078
Update Time:2025-05-20

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1138886
    • 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoicacid
    • 1266883-50-4
    • 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid
    • Imidazo[1,2-a]pyridine-2-propanoic acid, 5,6,7,8-tetrahydro-
    • 3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoic acid
    • Inchi: 1S/C10H14N2O2/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8/h7H,1-6H2,(H,13,14)
    • InChI Key: VFMXPDWBNSZFAS-UHFFFAOYSA-N
    • SMILES: OC(CCC1=CN2C(CCCC2)=N1)=O

Computed Properties

  • Exact Mass: 194.105527694g/mol
  • Monoisotopic Mass: 194.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 55.1Ų

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoic acid Pricemore >>

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Additional information on 3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoic acid

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic Acid: A Comprehensive Overview

CAS No 1266883-50-4, commonly referred to as 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. The molecule consists of an imidazo[1,2-a]pyridine ring system attached to a propanoic acid group, which contributes to its diverse chemical reactivity and biological activity.

The imidazo[1,2-a]pyridine moiety is a heterocyclic structure that is known for its aromaticity and stability. This structural feature makes the compound highly suitable for various chemical modifications and functionalizations. Recent studies have highlighted the importance of such heterocyclic systems in medicinal chemistry, particularly in the development of bioactive molecules with potential therapeutic applications.

One of the key areas of research involving CAS No 1266883-50-4 is its role in drug design. The compound's ability to act as a scaffold for the construction of bioactive agents has been extensively explored. For instance, researchers have investigated its potential as a lead compound for anti-inflammatory agents due to its ability to modulate key inflammatory pathways. Additionally, the compound's propanoic acid group has been shown to enhance its solubility and bioavailability, making it an attractive candidate for drug delivery systems.

In terms of synthesis, several methods have been reported for the preparation of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid. These methods typically involve multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic techniques have enabled more efficient syntheses, reducing production costs and improving scalability.

The compound's physical properties are another area of interest. Its melting point, boiling point, and solubility characteristics have been thoroughly studied to understand its behavior under various conditions. These properties are crucial for determining its suitability in different industrial and pharmaceutical applications.

Moreover, the environmental impact of CAS No 1266883-50-4 has been a topic of recent research. Studies have focused on its biodegradability and toxicity profiles to assess its safety for use in commercial products. Preliminary findings suggest that the compound exhibits low toxicity under standard test conditions, which is promising for its application in consumer goods and pharmaceuticals.

In conclusion, CAS No 1266883-50-4, or 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid, represents a versatile compound with a wide range of potential applications. Its unique chemical structure and favorable physical properties make it an invaluable tool in modern chemistry and pharmacology. As research continues to uncover new insights into its properties and functions, this compound is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.

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